molecular formula C14H20ClN3O2S B13966327 (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13966327
M. Wt: 329.8 g/mol
InChI Key: YSLOLMNLILWSRN-JTQLQIEISA-N
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Description

(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the pyrrolidine ring, and the introduction of the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine derivative.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-6-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
  • 4-(4-Chloro-6-methyl-pyrimidin-2-yl sulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl (3S)-3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-9-7-11(15)17-12(16-9)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m0/s1

InChI Key

YSLOLMNLILWSRN-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=NC(=N1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C)Cl

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCN(C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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